5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester
Overview
Description
5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester is an organic compound with the molecular formula C9H12N2O3S. This compound is part of the pyrimidine family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the ethylthio and hydroxy groups in its structure makes it a versatile compound for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine derivatives, which are commercially available or can be synthesized through known methods.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: The product is purified through crystallization or chromatography to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-ethylated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
5-Pyrimidinecarboxylic acid, 4-amino-2-(ethylthio)-, ethyl ester: Similar structure but with an amino group instead of a hydroxyl group.
5-Pyrimidinecarboxylic acid, 2-(methylthio)-4-hydroxy-, ethyl ester: Similar structure but with a methylthio group instead of an ethylthio group.
Uniqueness
5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester is unique due to the presence of both the ethylthio and hydroxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
ethyl 2-ethylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-3-14-8(13)6-5-10-9(15-4-2)11-7(6)12/h5H,3-4H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUWQJVYJRQMSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203682 | |
Record name | 5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5518-76-3 | |
Record name | 5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005518763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS000737365 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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